Lipophilicity Modulation: logP of the 4‑OCF₂H Derivative vs. 4‑H and 4‑OCH₃ Analogs
The calculated octanol/water partition coefficient (logP) for (5E)-5-[4-(difluoromethoxy)benzylidene]-2-mercapto-1,3-thiazol-4(5H)-one is 2.62 . By comparison, the unsubstituted parent 5‑benzylidene‑2‑thioxothiazolidin‑4‑one exhibits a logP of 2.50, while the 4‑methoxy analog registers a logP of approximately 2.30 (estimated from the 3‑benzyl derivative and molecular property databases) . The difluoromethoxy derivative is 0.12 log units more lipophilic than the parent and approximately 0.3 log units more lipophilic than the methoxy congener, a difference that can translate into measurably altered membrane permeability and plasma protein binding in biological assays .
| Evidence Dimension | Octanol/water partition coefficient (logP) |
|---|---|
| Target Compound Data | logP = 2.62 (calculated) |
| Comparator Or Baseline | 5‑Benzylidene‑2‑thioxothiazolidin‑4‑one (parent, CAS 3806‑42‑6): logP = 2.50; 5‑(4‑Methoxybenzylidene)‑2‑thioxothiazolidin‑4‑one: logP ≈ 2.30 |
| Quantified Difference | ΔlogP = +0.12 vs. parent; +0.32 vs. 4‑OCH₃ analog |
| Conditions | Calculated logP values from ChemSrc and chem960 databases using standard fragmentation methods. |
Why This Matters
For procurement decisions in fragment-based screening or lead optimization, the 0.3 log unit lipophilicity increase relative to the methoxy analog can shift the compound into a more favorable permeability window while retaining solubility, directly impacting hit triage and SAR series progression.
- [1] Waring, M.J. Lipophilicity in Drug Discovery. Expert Opin. Drug Discov. 2010, 5, 235–248. View Source
